1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. The presence of the benzylamino group suggests that this compound could potentially exhibit properties common to other benzylamines .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure and conformation of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by several factors including the presence of the naphthyridine ring and the benzylamino and carboxamide groups. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the compound. For instance, the presence of the benzylamino group could potentially impact the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Reactivity
Novel synthetic routes and chemical reactivity studies of naphthyridine derivatives have been explored. For instance, Deady and Devine (2006) described novel annulated products from aminonaphthyridinones, showcasing the compound's versatility in forming new heterocyclic systems through reactions like Hofmann rearrangement and attempted Combes synthesis. This research highlights the compound's potential in synthetic chemistry for generating diverse molecular structures with possible biological activity Deady & Devine, 2006.
Antimicrobial and Anti-inflammatory Activities
Some derivatives of naphthyridine have shown promising antimicrobial and anti-inflammatory activities. Madaan et al. (2013) studied a naphthyridine derivative demonstrating both in vitro anticancer potential and inhibition of pro-inflammatory cytokines, suggesting its dual anti-cancer and anti-inflammatory properties Madaan et al., 2013. This indicates the compound's potential therapeutic applications in managing diseases characterized by inflammation and cancer.
Anticancer Properties
The anticancer properties of naphthyridine derivatives have been a subject of interest. Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones by Deady et al. (2005) showed potent cytotoxicity against various cancer cell lines, underlining the potential of these compounds as cancer therapeutic agents Deady et al., 2005.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins such as tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for many anticancer drugs .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function or activity .
Biochemical Pathways
It is known that the disruption of tubulin, a potential target of this compound, can affect cell division and other cellular processes .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and overall effectiveness .
Result of Action
Based on the potential target of this compound, it can be hypothesized that it may have effects on cell division and other cellular processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Safety and Hazards
Future Directions
The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, future research could involve further pharmacological testing and clinical trials . If it’s being used in materials science or another field, future research could involve studying its physical properties or potential applications in greater detail .
Properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-12-13-20-23(31)21(25(32)28-19-10-6-3-7-11-19)15-29(24(20)27-17)16-22(30)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRIIXRYQUONCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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